6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline

Huntington’s disease Protein aggregation SAR

6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline (CAS 307538-58-5, CHEMBL494838) is a synthetic, small-molecule quinazoline derivative (C14H17BrN4, MW 321.22 g/mol, XLogP3 2.9) that bears a 6-bromo substituent on the quinazoline core and a 4-(4-ethylpiperazin-1-yl) side-chain. It belongs to the 4-piperazinylquinazoline class, a scaffold widely exploited for ATP-competitive kinase inhibition and, more recently, for modulation of protein aggregation in neurodegenerative disease models.

Molecular Formula C14H17BrN4
Molecular Weight 321.22 g/mol
Cat. No. B5603151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline
Molecular FormulaC14H17BrN4
Molecular Weight321.22 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H17BrN4/c1-2-18-5-7-19(8-6-18)14-12-9-11(15)3-4-13(12)16-10-17-14/h3-4,9-10H,2,5-8H2,1H3
InChIKeyQRIYSXNSZBAVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline – Core Chemical Identity and Pharmacological Classification for Targeted Procurement


6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline (CAS 307538-58-5, CHEMBL494838) is a synthetic, small-molecule quinazoline derivative (C14H17BrN4, MW 321.22 g/mol, XLogP3 2.9) that bears a 6-bromo substituent on the quinazoline core and a 4-(4-ethylpiperazin-1-yl) side-chain [1]. It belongs to the 4-piperazinylquinazoline class, a scaffold widely exploited for ATP-competitive kinase inhibition and, more recently, for modulation of protein aggregation in neurodegenerative disease models [2]. Its primary documented pharmacological activity is the reduction of mutant huntingtin protein aggregation in a cell-based assay, where it emerged from a high-throughput screen of the NIH MLSMR collection and was confirmed as a sub-micromolar to low-micromolar inhibitor of polyglutamine inclusion formation [2].

Why 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline Cannot Be Replaced by Generic Quinazoline Analogs in Research or Assay Development


In-class quinazoline derivatives are not functionally interchangeable for huntingtin aggregation inhibition. A systematic structure-activity relationship (SAR) study demonstrated that even minor structural modifications—changing the 6-halogen from bromine to chlorine or fluorine, removing the halogen entirely, or varying the N-alkyl group on the piperazine—produce substantial shifts in cellular IC50, ranging from a 3‑fold improvement to complete loss of activity (>10 μM) [1]. Consequently, procurement of a generic “4-piperazinylquinazoline” or an arbitrarily halogenated analog carries a high risk of introducing a compound with inadequate potency for the intended target engagement, invalidating comparative experiments or wasting screening resources [1].

Quantitative Head-to-Head Evidence for 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline Versus Closest Structural Analogs


6-Bromo vs. 6-Chloro Analog: Bromine Confers 1.6‑Fold Superior Potency in Huntingtin Aggregation Assay

The 6-bromo derivative (compound 1a) inhibits huntingtin protein aggregation with an IC50 of 2.21 μM, while the direct 6-chloro analog (compound 1b) shows an IC50 of 3.63 μM under identical assay conditions, representing a 1.64‑fold loss of potency upon bromine‑to‑chlorine substitution [1]. The 6-fluoro (1c, IC50 = 5.26 μM) and 6‑des‑halo (1d, IC50 > 10 μM) derivatives display even greater deficits, confirming that the 6‑bromo substituent is optimal among halogens tested [1].

Huntington’s disease Protein aggregation SAR

N-Ethyl vs. N-Methyl Piperazine: Comparable Potency but Divergent Physicochemical Profile

The N-ethyl analog (compound 1a) exhibits an IC50 of 2.21 μM, while the N-methyl analog (compound 2a) shows a marginally improved IC50 of 1.31 μM [1]. Although the N-methyl compound is nominally more potent (1.69‑fold), the SAR study concluded that alkyl group variation does not significantly alter activity, and both compounds are considered equipotent within the variability of the assay [1]. The choice between them therefore shifts to secondary properties: the ethyl derivative possesses a higher calculated logP (XLogP3 = 2.9 [2]) versus an estimated XLogP3 of ~2.3 for the methyl analog, offering distinct solubility and cell-permeability trade-offs that may favor the ethyl compound in specific assay formats or for in vivo dosing.

Medicinal chemistry Lead optimization Lipophilicity

N-Ethyl vs. N-Propyl, N-Allyl, and N-Benzyl Analogs: Ethyl is the Potency Optimum Among N-Alkyl Variants in This Scaffold

When the N-ethyl group is extended to N-propyl (compound 12; IC50 = 8.13 μM), N-allyl (compound 13; IC50 = 5.36 μM), or N-benzyl (compound 14; IC50 = 6.13 μM), a consistent 2.4‑ to 3.7‑fold drop in potency is observed relative to the N-ethyl prototype (1a; IC50 = 2.21 μM) [1]. This demonstrates that the ethyl substituent occupies a steric and hydrophobic optimum on the piperazine N‑terminus, and larger or bulkier groups are progressively disfavored for target engagement [1].

SAR Alkyl chain optimization Protein aggregation

6-Bromo‑4‑(4‑ethylpiperazin‑1‑yl)quinazoline vs. 6-Bromo‑4‑(piperazin‑1‑yl)quinazoline (N‑H): Alkylation Adds 1.2‑Fold Potency and Removes Hydrogen‑Bond Donor

The N‑H piperazine analog (compound 3a; IC50 = 2.74 μM) is 1.24‑fold less potent than the N‑ethyl derivative (1a; IC50 = 2.21 μM) in the huntingtin aggregation assay [1]. Beyond the modest potency gain, N‑ethylation eliminates the sole hydrogen‑bond donor (HBD) of the molecule (HBD count = 0 vs. 1 for 3a), which is known to correlate with improved passive membrane permeability and reduced P‑glycoprotein recognition [2][3]. This molecular property difference can be decisive when the compound must access intracellular targets or when scaling to in vivo models.

Piperazine SAR Potency optimization Pharmacophore

Confirmation and Reproducibility: Original HTS Hit Validation Demonstrates Reliable Activity Across Independent Synthesis

The compound was initially identified in a 10K‑compound phenotypic screen with an approximate IC50 of 4 μM. After independent chemical synthesis and re‑testing under the same assay conditions, it displayed a dose‑dependent IC50 of 2.21 μM, confirming activity and ruling out impurity‑driven false positives [1]. This 1.8‑fold improvement upon re‑synthesis also establishes a baseline for acceptable lot‑to‑lot potency variation, providing procurement specifications: any commercially sourced batch should yield an IC50 ≤ 3 μM in this assay to maintain the canonical activity reported.

HTS validation Reproducibility Quality control

Evidence‑Backed Application Scenarios for 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline Procurement


Huntington’s Disease Mechanism‑of‑Action Studies

As a validated inhibitor of mutant huntingtin protein aggregation with a defined IC50 of 2.21 μM in a cell‑based model [1], this compound serves as a positive‑control probe for dissecting polyglutamine aggregation pathways. Its well‑characterized SAR allows researchers to compare results directly with published data, accelerating target validation and phenotypic assay development.

SAR‑Driven Medicinal Chemistry and Lead Optimization

The compound occupies a strategic position in the 4‑piperazinylquinazoline SAR landscape: the 6‑bromo and N‑ethyl groups together confer optimal potency among close analogs [1]. It is therefore the recommended parent scaffold for libraries exploring 7‑position modifications, alternative heterocyclic cores, or piperazine bioisosteres, as any improvement can be immediately benchmarked against the established IC50 of 2.21 μM.

High‑Throughput and Phenotypic Screening Assay Calibration

The confirmed re‑synthesis IC50 of 2.21 μM, contrasted with the initial HTS hit IC50 of ∼4 μM [1], provides a dual‑point calibration curve for validating assay robustness. Procurement of the compound in sufficient quantity (≥10 mg) enables inclusion as a reference inhibitor in every screening plate, ensuring inter‑day and inter‑laboratory reproducibility.

Autophagy Flux and Protein Clearance Pharmacology

Because the compound emerged from a screen aimed at identifying macroautophagy enhancers that clear aggregated mutant huntingtin [1], it is directly applicable as a chemical tool in autophagy‑focused research. Its use can help elucidate the intersection between autophagy activation and aggregate clearance, a mechanism relevant beyond Huntington’s disease to other proteinopathies.

Quote Request

Request a Quote for 6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.